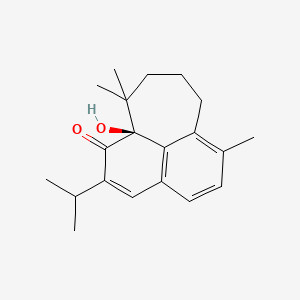

Microstegiol

Description

Historical Context of Discovery and Isolation of Microstegiol

This compound was first discovered and isolated in 1992 from Salvia microstegia, a plant species native to Turkey. istanbul.edu.trulakbim.gov.trdergipark.org.tr The isolation was a result of phytochemical studies on the plant, leading to the identification of a diterpene with a novel carbon skeleton. istanbul.edu.trulakbim.gov.tr Researchers utilized advanced spectroscopic techniques, particularly a series of nuclear magnetic resonance (NMR) experiments, to determine the compound's intricate structure. istanbul.edu.tr

The elucidation of its structure revealed a rearranged abietane (B96969) framework, which was distinct from previously known diterpenoids. tubitak.gov.tr This unique seven-membered A-ring structure suggested a complex biosynthetic pathway, likely involving enzymatic control. tubitak.gov.tr The initial report highlighted the compound's unusual carbon framework and the methods used to unambiguously assign its C-13 NMR spectrum. istanbul.edu.tr Following its initial discovery, the total synthesis of the hydrocarbon framework of this compound was reported, further confirming its structure. researchgate.net

Natural Occurrence and Distribution of this compound

This compound is a phytochemical found predominantly in the plant family Lamiaceae. Its presence has been documented in various species of the genera Salvia and Plectranthus.

The genus Salvia is the primary source of this compound. Since its initial isolation from Salvia microstegia, the compound has been identified in the roots and aerial parts of several other Salvia species. istanbul.edu.trdergipark.org.trmedchemexpress.com

Salvia microstegia : This remains the original and a key natural source of this compound. istanbul.edu.trdergipark.org.trmedchemexpress.com

Salvia viridis : Investigations of the roots of Salvia viridis have led to the isolation of this compound alongside other known diterpenoids. thieme-connect.comnih.govx-mol.comnih.gov

Salvia verbenaca : The roots of Salvia verbenaca have also been found to contain this compound. nih.govresearchgate.netresearchgate.net

Other Salvia Species : The distribution of this compound extends to other species, including Salvia jaminiana, Salvia candidissima, and Salvia rhytidea. researchgate.netnih.govacgpubs.orgresearchgate.netcabidigitallibrary.org

| Species | Plant Part | Reference |

|---|---|---|

| Salvia microstegia | Aerial Parts | dergipark.org.tr |

| Salvia viridis | Roots | thieme-connect.comnih.govnih.gov |

| Salvia verbenaca | Roots | nih.govresearchgate.net |

| Salvia jaminiana | Roots | researchgate.net |

| Salvia candidissima | Underground Parts | acgpubs.orgcabidigitallibrary.org |

| Salvia rhytidea | Roots | researchgate.net |

The occurrence of this compound is not limited to the Salvia genus. Research into the chemical constituents of Plectranthus species has also revealed its presence.

Plectranthus ecklonii : Studies on this species have identified abietane diterpenoids, and a derivative of this compound has been prepared from parvifloron D, a compound isolated from P. ecklonii. scispace.comresearchgate.netulisboa.pt This finding connects the biosynthetic pathways of diterpenoids within the broader Lamiaceae family.

| Species | Finding | Reference |

|---|---|---|

| Plectranthus ecklonii | A derivative of this compound was prepared from parvifloron D, an abietane diterpenoid isolated from the species. | scispace.comresearchgate.netulisboa.pt |

Classification within Rearranged Abietane Diterpenoids

This compound is classified as a rearranged abietane diterpenoid. thieme-connect.comnih.govresearchgate.net Diterpenoids are a large and diverse class of organic compounds derived from four isoprene (B109036) units, possessing a C20 carbon skeleton. The abietane-type diterpenoids are characterized by a specific tricyclic carbon framework.

What makes this compound particularly significant is its "rearranged" skeleton. It is hypothesized to be biogenetically derived from a typical abietane precursor through a complex series of molecular rearrangements. tubitak.gov.tr This process is thought to involve the cleavage of a carbon-carbon bond in Ring A of the standard abietane structure, followed by a recyclization event where a new bond forms between C-4 and C-11. tubitak.gov.tr This transformation results in the distinctive seven-membered A-ring that characterizes the this compound framework. tubitak.gov.tracs.org This structural novelty places it in a special subgroup of diterpenoids and underscores the intricate biosynthetic capabilities of the plants that produce it.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12(2)16-11-14-9-8-13(3)15-7-6-10-19(4,5)20(22,17(14)15)18(16)21/h8-9,11-12,22H,6-7,10H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXMQGXACFNMEM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143246-41-7 | |

| Record name | Microstegiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143246417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Features and Chemotaxonomic Relationships of Microstegiol

Core Skeleton Architecture: Cyclohepta[de]naphthalene Nucleus

The foundational structure of Microstegiol is built upon a cyclohepta[de]naphthalene nucleus. This core is a complex, fused ring system consisting of a seven-membered cycloheptane (B1346806) ring integrated with a naphthalene (B1677914) moiety. Naphthalene itself is a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. The "[de]" in the nomenclature indicates the specific manner in which the cycloheptane ring is fused to the naphthalene system, creating a distinctive and sterically demanding arrangement. This core structure is a significant deviation from the typical abietane (B96969) skeleton, which is characterized by a 6-6-6 tricyclic ring system. The presence of the cyclohepta[de]naphthalene nucleus is a defining feature of this compound and its closely related analogs, setting them apart from other diterpenoids.

Unique Rearrangements and Structural Motifs of this compound

The unique skeleton of this compound is the result of a significant intramolecular rearrangement. Biosynthetically, it is proposed to originate from a typical abietane precursor. The key transformation is a Wagner-Meerwein type 1,2-rearrangement. wikipedia.orgslideshare.netnih.gov This class of reaction involves the migration of an alkyl group from one carbon atom to an adjacent carbocation center. In the proposed biosynthetic pathway leading to this compound, a methyl group shifts, instigating a cascade of bond formations and breakages that ultimately restructure the carbon skeleton. acs.org This rearrangement is not merely a minor alteration but a fundamental reorganization of the molecular framework, leading to the formation of the characteristic cyclohepta[de]naphthalene core. This skeletal reorganization is a crucial structural motif that defines this compound. The bioinspired synthesis of this compound has been achieved, further supporting the proposed rearrangement mechanism. acs.org

Structurally Related Abietane Diterpenoids and Analogs

This compound is part of a family of structurally related rearranged abietane diterpenoids. These compounds often co-occur in the same plant species and are believed to share a common biosynthetic origin involving the pivotal Wagner-Meerwein rearrangement. Notable analogs include:

1-oxothis compound: As the name suggests, this compound is an oxidized derivative of this compound, featuring a ketone group at the C-1 position. It has been isolated from the roots of Salvia viridis and is considered a direct precursor to another related compound, viroxocin. acs.org

1-deoxyviroxocin: This compound is also biosynthetically linked to this compound. Its formation represents an alternative pathway from a common carbocation intermediate, where an oxygen atom, rather than a carbon, is involved in the final ring closure. acs.org

Viridoquinone: This diterpenoid is another rearranged abietane that can be synthesized from the same precursors as this compound through a divergent pathway. acs.org

Saprorthoquinone (B1632799): Similar to viridoquinone, saprorthoquinone is a related ortho-quinone that arises from further oxidation of a rearranged intermediate. acs.org

Biosynthesis and Biogenetic Hypotheses of Microstegiol

Proposed Biosynthetic Pathways for Skeleton-Rearranged Abietanes

The biosynthesis of abietane (B96969) diterpenoids generally commences with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) rsc.orgnih.govfrontiersin.org. This process leads to the formation of a tricyclic abietane skeleton, with ferruginol (B158077) being a prominent and well-studied example acs.orgrsc.orgnih.govacs.orgbiorxiv.orgub.edumdpi.com. Skeleton-rearranged abietanes, including Microstegiol, deviate from this typical structure through significant skeletal rearrangements acs.org.

A key transformation proposed for the generation of this class of compounds involves a 1,2-migration of the C-20 angular methyl group to the C-5 position of the abietane skeleton acs.orgacs.orgresearchgate.netresearchgate.net. This skeletal reorganization is thought to occur in specific intermediates of the abietane pathway. For instance, the formation of icetexanes, another group of rearranged abietanes, is hypothesized to involve enzymatic protonation-dehydration at C(20) followed by a Wagner–Meerwein rearrangement, leading to the formation of a seven-membered ring nih.gov. Similarly, the biosynthesis of compounds like larikaempferic acid, a rearranged abietane, is proposed to involve oxidative cleavage of a diol, followed by transannular aldol (B89426) cyclization and intramolecular etherification rsc.org.

While the direct biosynthetic route to this compound is not fully elucidated, studies have shown that compounds like carnosic acid can serve as starting points for generating this compound and related skeleton-rearranged abietanes through bioinspired synthetic strategies that mimic key rearrangements acs.org.

Key Enzymatic Transformations (e.g., terpene cyclases)

The initial stages of abietane diterpenoid biosynthesis are catalyzed by diterpene synthases (diTPS). Geranylgeranyl diphosphate (GGPP) is first cyclized by a class II diTPS, such as copalyl diphosphate synthase (CPS), to yield copalyl diphosphate (CPP) rsc.orgnih.govfrontiersin.orgbiorxiv.org. Subsequently, CPP is converted to miltiradiene (B1257523) by a class I diTPS, like kaurene synthase-like (KSL) enzymes rsc.orgnih.govfrontiersin.orgbiorxiv.org. Miltiradiene then undergoes spontaneous oxidation to form abietatriene (B1232550) nih.gov.

The conversion of abietatriene to ferruginol is mediated by Cytochrome P450 (CYP) enzymes, with CYP76AH24 identified as a ferruginol synthase nih.govub.edu. Further oxidation steps, also catalyzed by CYP enzymes, are required to produce downstream metabolites like carnosic acid from ferruginol nih.govub.edu. For example, specific P450 enzymes are responsible for the oxidation of ferruginol to 11-hydroxy ferruginol, which is then converted to carnosic acid by another P450 enzyme ub.edumdpi.com. While these enzymes are crucial for establishing the abietane framework and introducing oxygenation, the specific enzymes responsible for the characteristic skeletal rearrangements leading to compounds like this compound are yet to be definitively identified.

Role of Precursors (e.g., ferruginol, carnosic acid)

Ferruginol is a fundamental phenolic abietane diterpenoid and a critical precursor in the biosynthesis of many abietane derivatives acs.orgrsc.orgnih.govacs.orgbiorxiv.orgub.edumdpi.com. It is formed through the enzymatic oxidation of abietatriene nih.govub.edu. Ferruginol itself can serve as a starting material for the synthesis of skeleton-rearranged abietanes, either through chemical mimicry of proposed biosynthetic steps or potentially via enzymatic pathways that involve skeletal rearrangements, such as methyl group migration acs.orgacs.orgresearchgate.net.

Carnosic acid , another important diterpenoid found in plants like rosemary and sage, is biosynthetically derived from ferruginol through a series of oxidation reactions catalyzed by P450 enzymes nih.govub.edumdpi.comnih.gov. Interestingly, carnosic acid has also been utilized as a starting material in bioinspired synthetic approaches to access this compound and other related skeleton-rearranged abietanes, highlighting its potential role in the broader family of abietane metabolism acs.org.

Bioinspired Strategies in Biosynthesis Elucidation

Bioinspired synthetic strategies play a vital role in understanding the complex biosynthetic pathways of natural products, particularly those with intricate skeletal rearrangements like this compound acs.orgacs.orgresearchgate.netresearchgate.netnih.gov. These approaches aim to mimic proposed enzymatic transformations using chemical reactions.

A prominent strategy involves inducing the characteristic 1,2-migration of the C-20 angular methyl group to the C-5 position of the abietane skeleton. This transformation has been chemically achieved by treating C6–C7 unsaturated dehydroabietane derivatives with selenium dioxide (SeO2) acs.orgresearchgate.netresearchgate.netnih.gov. Such methods have been instrumental in the synthesis of compounds like pygmaeocin C and viridoquinone, starting from ferruginol acs.orgresearchgate.netresearchgate.netnih.gov.

More recently, a bioinspired synthesis of this compound and related skeleton-rearranged abietane diterpenoids has been reported, commencing from carnosic acid. This synthesis features a Wagner–Meerwein type methyl migration followed by a series of cascade transformations, providing a divergent route to multiple abietane diterpenoids and offering a molecular basis for decoding their biosynthetic pathways acs.org. These synthetic endeavors not only provide access to these complex molecules but also help in formulating and testing hypotheses about the enzymatic machinery responsible for their natural formation.

Mentioned Compounds in Abietane Biosynthesis Studies

| Compound Name | Class/Type |

| This compound | Skeleton-rearranged abietane diterpenoid |

| Abietanes | Diterpenoid family |

| Ferruginol | Abietane diterpenoid |

| Carnosic acid (CA) | Phenolic diterpenoid |

| Geranylgeranyl diphosphate (GGPP) | Isoprenoid precursor |

| Copalyl diphosphate (CPP) | Diterpene intermediate |

| Miltiradiene | Abietane precursor |

| Abietatriene | Abietane precursor |

| Pygmaeocins (C, D) | Skeleton-rearranged abietane diterpenoid |

| Viridoquinone | Skeleton-rearranged abietane diterpenoid |

| Saprorthoquinone (B1632799) | Skeleton-rearranged abietane diterpenoid |

| 1-deoxyviroxocin | Skeleton-rearranged abietane diterpenoid |

| Prattinin A | Skeleton-rearranged abietane diterpenoid |

| Rugosiformisin A | Skeleton-rearranged abietane diterpenoid |

| Spirochensilide A | Lanostane derivative |

| Larikaempferic acid | Skeleton-rearranged abietane diterpenoid |

| Icetexanes | Skeleton-rearranged abietane diterpenoid |

| Tanshinones | Diterpenoids |

| Forskolin | Labdane-type diterpene |

| Aethiopinone | Abietane diterpenoid |

| 1-oxoaethiopinone | Abietane diterpenoid |

| Salvipisone | Abietane diterpenoid |

| Salviol | Abietane diterpenoid |

| Sugiol | Abietane diterpenoid |

| Rosmanol | Carnosic acid derivative |

| Epirosmanal | Carnosic acid derivative |

| Methyl carnosic acid | Carnosic acid derivative |

| Pisiferic acid | Abietane diterpenoid |

| 12-methoxy-carnosic acid | Carnosic acid derivative |

| O-methyl-pisiferic acid | Carnosic acid derivative |

| 2α-hydroxy-O-methyl-pisiferic acid | Carnosic acid derivative |

| Abietic acid | Abietane diterpenoid |

| Dehydroabietic acid | Abietane diterpenoid |

| Callitrisic acid | Abietane diterpenoid |

| Majusanic acids B, D | Abietane acids |

| Miltirone | Abietane diterpenoid |

| 1-oxomiltirone | Abietane diterpenoid |

Data Table 1: Key Transformations in Rearranged Abietane Formation

| Transformation/Process | Key Reagent/Enzyme (if specified) | Structural Change / Key Event | Resulting Compound Class/Example | Source(s) |

| Methyl Migration | SeO2 (chemical mimicry) | 1,2-migration of C-20 angular methyl to C-5 position | Skeleton-rearranged abietanes | acs.orgresearchgate.netresearchgate.netnih.gov |

| Wagner–Meerwein-type rearrangement | Acid-promoted (chemical mimicry) | Skeletal reorganization, methyl migration | Skeleton-rearranged abietanes | acs.orgnih.gov |

| Protonation-dehydration & Rearrangement | Enzymatic | C(20) activation, Wagner–Meerwein rearrangement to form 7-membered ring | Icetexanes | nih.gov |

| Oxidative cleavage & Transannular cyclization | Enzymatic (proposed) | C-C bond cleavage, aldol cyclization, etherification | Larikaempferic acid | rsc.org |

Data Table 2: Enzymes Involved in Early Abietane Biosynthesis and Related Pathways

| Precursor/Intermediate Synthesized | Enzyme Class/Specific Enzyme (if known) | Starting Material | Product | Source(s) |

| Copalyl diphosphate (CPP) | Class II Diterpene Synthase (CPS) | GGPP | CPP | rsc.orgnih.govfrontiersin.orgbiorxiv.org |

| Miltiradiene | Class I Diterpene Synthase (KSL) | CPP | Miltiradiene | rsc.orgnih.govfrontiersin.orgbiorxiv.org |

| Abietatriene | Spontaneous oxidation | Miltiradiene | Abietatriene | nih.gov |

| Ferruginol | Cytochrome P450 (e.g., CYP76AH24) | Abietatriene | Ferruginol | nih.govub.edu |

| 11-hydroxy ferruginol | Cytochrome P450 (e.g., Ro.HFS) | Ferruginol | 11-hydroxy ferruginol | ub.edumdpi.com |

| Carnosic Acid (CA) | Cytochrome P450 (e.g., Ro.CYP76AK8) | 11-hydroxy ferruginol | Carnosic Acid (CA) | ub.edumdpi.com |

Chemical Synthesis Methodologies of Microstegiol and Its Analogs

Key Synthetic Reactions and Mechanistic Considerations

Cascade Transformations and Stereoselective Synthesis

Cascade reactions, where multiple chemical transformations occur sequentially in a single reaction vessel without isolation of intermediates, are pivotal in streamlining the synthesis of complex molecules. For diterpenoids, these cascades often involve cationic cyclizations and rearrangements, mimicking biosynthetic pathways while offering chemists control over stereochemistry.

A notable bioinspired synthesis of Microstegiol and related skeleton-rearranged abietanes utilizes carnosic acid as a starting material. This strategy prominently features a Wagner–Meerwein type methyl migration, followed by a series of cascade transformations, enabling the divergent synthesis of several abietane (B96969) diterpenoids acs.org. These cascades are crucial for building the characteristic rearranged skeletal structures.

Other research highlights the power of cascade reactions in terpene synthesis. For instance, directed cationic cascade reactions, controlled by molecular anchoring within enzyme active sites, have demonstrated the ability to achieve unprecedented selectivity and high yields in the synthesis of valuable flavor and fragrance compounds nih.gov. These bio-inspired approaches often involve intricate C–C bond formations and rearrangements.

Specific examples of cascade reactions employed in related natural product synthesis include Au-catalyzed 1,3-acyloxy migration/cyclization cascades for abietane-type diterpenes researchgate.net, and Ni-catalyzed cascade reactions involving alkyne difunctionalization and acyl migration to form stereodefined alkenes nih.gov. Furthermore, silver-catalyzed 1,6-nucleophilic addition/annulation cascades have been developed for the stereoselective synthesis of fully substituted ethylenes rsc.org. These methodologies underscore the importance of precise control over reaction pathways and stereochemistry in building complex molecular architectures.

Partial Synthesis and Preparation of this compound Derivatives

The synthesis of this compound and its analogs often employs a strategy that allows for the preparation of multiple related compounds from a common intermediate, a concept closely aligned with partial synthesis. Partial synthesis typically starts with complex molecules, often derived from natural sources, and elaborates them through fewer steps compared to total synthesis, which begins with simple precursors quora.comchemicals.co.uk.

The bioinspired approach from carnosic acid exemplifies this, enabling the divergent synthesis of not only this compound but also other related abietane diterpenoids such as viridoquinone, prattinin A, saprorthoquinone (B1632799), and 1-deoxyviroxocin acs.org. This approach allows for the preparation of a suite of derivatives from a single, advanced intermediate, providing access to a range of structures with potentially diverse biological activities.

Biological Activities and Molecular Mechanisms of Microstegiol

Antimicrobial Properties

Microstegiol has demonstrated activity against certain microbial strains, particularly bacteria. Studies have investigated its efficacy in inhibiting microbial growth and its specific effects on various bacterial species.

Antibacterial Effects and Specific Bacterial Strains

This compound has shown weak to modest activity against specific bacterial strains. In studies involving extracts from Salvia jaminiana, this compound, along with other diterpenoids, exhibited weak antibacterial activity against Bacillus subtilis and Staphylococcus aureus ATCC 25923, with reported minimum inhibitory concentration (MIC) values of N ≤ 250 μg/mL chemfaces.comumc.edu.dz. Similarly, studies on Salvia viridis indicated that this compound had a little activity against B. subtilis thieme-connect.com. Further research noted this compound as being slightly active against B. subtilis acgpubs.org. While Staphylococcus aureus and Bacillus subtilis have been identified as targets, direct evidence for this compound's specific activity against Enterococcus faecalis for this compound itself is not prominently detailed in the reviewed literature; however, a derivative of this compound showed activity against Enterococcus faecalis researchgate.net.

Antileukemic Activity (in vitro studies)

In vitro studies have explored this compound's potential against leukemia cell lines. Research investigating diterpenoids isolated from Salvia lachnocalyx included the evaluation of this compound's cytotoxic activity against the K562 human chronic myelogenous leukemia cell line brieflands.comnih.gov. These studies reported that this compound exhibited cytotoxic activity against K562 cells, with IC50 values in the range of 2.63-11.83 μg/mL brieflands.comnih.gov.

Antiproliferative and Cytotoxic Effects (against tumor cell lines, in vitro studies)

This compound has demonstrated antiproliferative and cytotoxic effects against various human tumor cell lines in vitro. Investigations into diterpenoids from Salvia lachnocalyx revealed that this compound possessed cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with IC50 values falling within the range of 2.63-11.83 μg/mL brieflands.comnih.gov. These findings suggest that this compound has the potential to inhibit the proliferation of cancer cells. General statements also indicate that this compound has been found to show cytotoxic activity dergipark.org.tr.

Molecular Interaction and Mechanistic Studies

The molecular mechanisms underlying this compound's biological activities are an area of ongoing research, with particular attention paid to its interactions with cellular proteins and enzymes.

Protein Binding and Enzyme Inhibition

This compound has been identified as a compound exhibiting favorable binding interactions with the CDKN1A protein nih.govmdpi.com. CDKN1A, also known as p21, is a crucial protein involved in cell cycle regulation. It acts as a cyclin-dependent kinase (CDK) inhibitor, playing a key role in cell cycle arrest, particularly at the G1/S phase transition, in response to DNA damage or other cellular stresses prospecbio.comuniprot.orgnih.govbio-techne.comnih.gov. This compound's interaction with CDKN1A suggests a potential mechanism for its antiproliferative and cytotoxic effects on cancer cells by influencing cell cycle progression.

While various microbial toxins like microcystin-LR, okadaic acid, and calyculin A are known potent inhibitors of serine/threonine protein phosphatases (e.g., PP1, PP2A, PP4, PP5) nih.govmdpi.com, direct evidence linking this compound to the inhibition of specific protein phosphatases is not detailed in the provided search results. However, the general role of protein phosphatases in cellular signaling pathways is well-established thermofisher.commerckmillipore.com.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Reported Activity | MIC Value (μg/mL) | Source(s) |

| Bacillus subtilis | Weak activity / Little activity / Modest activity | N ≤ 250 | chemfaces.com, umc.edu.dz, thieme-connect.com, acgpubs.org |

| Staphylococcus aureus | Weak activity | N ≤ 250 | chemfaces.com, umc.edu.dz |

| Streptococcus alpha-hemolitic | Mentioned in extract activity | Not specified | chemfaces.com, umc.edu.dz |

Table 2: Cytotoxic and Antiproliferative Activity of this compound against Human Tumor Cell Lines (in vitro)

| Cell Line Name | Cancer Type | IC50 (μg/mL) | Source(s) |

| MCF-7 | Breast adenocarcinoma | 2.63 - 11.83 | brieflands.com, nih.gov |

| K562 | Chronic myelogenous leukemia | 2.63 - 11.83 | brieflands.com, nih.gov |

Compound Name List:

this compound

CDKN1A (p21)

Bacillus subtilis

Staphylococcus aureus

Streptococcus alpha-hemolitic

Enterococcus faecalis

MCF-7

K562

Protein Phosphatase 1 (PP1)

Protein Phosphatase 2A (PP2A)

Protein Phosphatase 4 (PP4)

Protein Phosphatase 5 (PP5)

Microcystin-LR

Okadaic acid

Nodularin

Calyculin A

Tautomycin

Cantharidin

Fostriecin

Structure Activity Relationship Sar Studies of Microstegiol and Its Derivatives

Identification of Pharmacophores and Key Structural Elements for Activity

The identification of pharmacophores and key structural elements is fundamental to understanding how Microstegiol interacts with biological targets. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response unina.it. For this compound, research has begun to explore its potential interactions with biological systems. For instance, computational studies and database analyses, such as those utilizing the TCMSP database, have been employed to build pharmacophore models that include this compound amegroups.cn. These models aim to capture the essential molecular features responsible for its observed or predicted biological activities.

While specific pharmacophores for this compound are still under detailed investigation, its classification as an abietane (B96969) diterpenoid suggests that the fundamental tricyclic abietane skeleton, along with specific functional groups and their spatial arrangement, likely dictates its biological interactions acs.orgresearchgate.net. Studies on related diterpenoids have indicated that modifications to functional groups, such as hydroxyl or carbonyl groups, and the presence or absence of specific substituents, can significantly influence activity and target interaction acs.orgresearchgate.net. The skeleton-rearranged nature of this compound itself, differing from typical abietanes like ferruginol (B158077), implies that these rearrangements are critical structural elements contributing to its unique biological profile acs.org.

Design and Synthesis of this compound Analogs for SAR Probing

The exploration of SAR typically involves the design and synthesis of analogs—compounds that are structurally similar to the lead molecule but with specific modifications. These modifications allow researchers to systematically probe the importance of different parts of the molecule for biological activity. While detailed synthetic routes for a broad range of this compound analogs are not extensively detailed in the provided literature, the synthesis of this compound itself and related abietane diterpenoids provides a foundation for analog design acs.orgresearchgate.net.

The bioinspired synthesis of this compound has involved key transformations, such as Wagner–Meerwein type methyl migration, which are amenable to variation for creating derivatives acs.org. Studies on other abietane diterpenoids, such as dehydroabietic acid, have demonstrated the utility of semisynthesis in generating a variety of derivatives with altered functional groups and stereochemistry to investigate SAR researchgate.netresearchgate.net. These approaches typically involve modifying existing functional groups or introducing new ones onto the diterpenoid scaffold. The goal is to create a library of compounds that can be tested to identify which structural features are essential for potency and selectivity against specific biological targets.

Impact of Structural Modifications on Biological Potency and Selectivity

The impact of structural modifications on the biological potency and selectivity of this compound and its analogs is a key area of SAR investigation. While specific data directly linking modifications of this compound to changes in potency and selectivity are limited in the reviewed literature, general principles derived from studies on related diterpenoids offer insights. For instance, in related abietane diterpenoids, modifications such as the substitution of a carboxylic acid group with an aldehyde or hydroxymethyl group have been shown to improve antimicrobial activity researchgate.net. Similarly, the presence or absence of an isopropyl side chain on the abietane skeleton can influence activity depending on the target microorganism researchgate.net.

Studies on other Salvia diterpenoids have revealed that variations in structure can lead to differential effects on biological processes. For example, certain diterpenoids were found to inhibit ATP production, while others also affected ATP hydrolysis, indicating that subtle structural differences can alter the mechanism or target of action acs.org. The skeleton-rearranged nature of this compound itself, compared to more conventional abietanes, highlights that significant structural changes can lead to distinct biological properties acs.org. Future SAR studies would likely focus on systematically altering functional groups on the this compound scaffold, such as hydroxyl groups, ketone functionalities, or the arrangement of the fused rings, to elucidate their precise roles in modulating biological potency and selectivity towards specific cellular targets or pathways.

Advanced Analytical Methodologies for Microstegiol Research

Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D NMR, HR-ESI-MS, IR)

The definitive identification of Microstegiol's unique cyclohepta[de]naphthalene framework is accomplished through the combined application of several spectroscopic techniques. thieme-connect.de Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide critical pieces of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, are fundamental for determining the primary structure of this compound. nih.gov The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on the number and type of carbon atoms (methyl, methylene, methine, quaternary). hebmu.edu.cn The chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), have been extensively reported. brieflands.comd-nb.info

Detailed ¹H and ¹³C NMR spectral data are presented below:

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃| Atom No. | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |

|---|---|---|

| 1 | 3.59 (ddd), 2.78 (ddd) | 206.4 |

| 2 | 1.79 (m), 1.43 (m) | 41.4 |

| 3 | 2.38 (m), 1.26 (dt) | 31.1 |

| 4 | - | 146.1 |

| 5 | - | 144.6 |

| 6 | 7.06 (d) | 137.9 |

| 7 | 6.89 (d) | 129.6 |

| 8 | - | 133.7 |

| 9 | - | 135.7 |

| 10 | - | 145.8 |

| 11 | 4.52 (s, -OH) | 179.4 |

| 12 | - | 179.8 |

| 13 | - | 146.1 |

| 14 | 6.96 (br. s) | 138.5 |

| 15 | 3.01 (heptet) | 27.0 |

| 16 | 1.15 (d) | 21.52 |

| 17 | 1.20 (d) | 21.5 |

| 18 | 0.78 (s) | 109.9 |

| 19 | 0.79 (s) | 22.8 |

| 20 | 2.38 (s) | 18.5 |

Data sourced from multiple studies. hebmu.edu.cnbrieflands.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. hebmu.edu.cnd-nb.info These techniques establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for two- and three-bond correlations), confirming the rearranged abietane (B96969) skeleton and the specific placement of functional groups. hebmu.edu.cnd-nb.info

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool used to determine the exact molecular weight and elemental composition of a compound. wisdomlib.org For this compound, HR-ESI-MS analysis confirms its molecular formula as C₂₀H₂₆O₂. researchgate.netulisboa.pt Electron Ionization Mass Spectrometry (EI-MS) provides information about the fragmentation pattern of the molecule, which can aid in structural confirmation. nih.gov The mass spectrum of this compound shows a molecular ion peak ([M]⁺) and characteristic fragment ions. brieflands.com

Table 2: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Interpretation |

|---|---|---|

| 310 | 2 | Molecular Ion [M]⁺ |

| 291 | 2 | [M - H₂O - H]⁺ |

| 255 | 12 | Fragment |

| 216 | 50 | Fragment |

| 165 | 100 | Base Peak |

Data from Hadavand Mirzaei H, et al. brieflands.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. microtrace.com In the context of this compound and related diterpenoids, IR spectra show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups, as well as olefinic (C=C) functionalities, which are consistent with its proposed structure. thieme-connect.ded-nb.info

Chromatographic Separation and Purification Methods (e.g., HPLC, GC)

The isolation of pure this compound from its natural sources, primarily plants of the Salvia genus, requires effective chromatographic techniques. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purification and analysis of this compound. researchgate.net Preparative reverse-phase HPLC (RP-HPLC) is frequently employed in the final stages of purification to isolate this compound from complex mixtures of other diterpenoids and plant metabolites. nih.gov Analytical HPLC, often coupled with a Diode Array Detector (DAD), allows for the detection and quantification of this compound in various extracts. amegroups.cnmdpi.com The method typically uses a C18 column and a gradient elution system with solvents like methanol, acetonitrile, and water. mdpi.com

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov While diterpenoids like this compound have low volatility, they can be analyzed by GC-MS after a derivatization step to increase their volatility and thermal stability. This technique has been used to analyze the chemical composition of essential oils from Salvia species. researchgate.net A targeted GC-MS/MS approach could be developed for sensitive and selective quantification of derivatized this compound. nih.gov

Quantitative Analysis and Detection Limits (e.g., LOD, LOQ)

Quantitative analysis is essential for determining the concentration of this compound in various samples. This involves the use of validated analytical methods with defined performance characteristics, including the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Quantitative Analysis

Chromatographic methods such as HPLC-DAD are well-suited for the quantitative analysis of this compound. mdpi.com The method relies on creating a calibration curve by plotting the peak area response against a series of known concentrations of a pure this compound standard. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area from this curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from background noise. loesungsfabrik.dewikipedia.org The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. loesungsfabrik.denih.gov While specific LOD and LOQ values for this compound are not available in the reviewed literature, they can be determined experimentally. According to the International Council for Harmonisation (ICH) guidelines, a common method involves using the parameters from the calibration curve. sepscience.com

Table 3: Common Methods for Determining LOD and LOQ

| Parameter | Based on Signal-to-Noise Ratio | Based on the Standard Deviation of the Response and the Slope |

|---|---|---|

| LOD | A signal-to-noise ratio of 3:1 is generally accepted. loesungsfabrik.de | LOD = 3.3 * (σ / S) |

| LOQ | A signal-to-noise ratio of 10:1 is generally accepted. | LOQ = 10 * (σ / S) |

Where σ = the standard deviation of the response (e.g., of the y-intercepts of regression lines or the standard deviation of blank sample measurements) and S = the slope of the calibration curve. nih.govsepscience.comeflm.eu

Ecological and Chemotaxonomic Significance

Role in Plant Defense Mechanisms and Inter-species Interactions

Secondary metabolites, including diterpenoids, are widely recognized for their involvement in plant defense systems. These compounds can deter herbivores, inhibit the growth of pathogens (such as bacteria and fungi), and compete with other plant species for resources scispace.comresearchgate.netresearchgate.netnih.govkew.orgacs.orgmedchemexpress.comchemondis.com. While extensive research specifically detailing Microstegiol's direct impact on plant defense mechanisms is limited in the provided literature, its classification as a diterpenoid suggests a potential contribution to these protective functions. For instance, this compound has shown some limited activity against Bacillus subtilis, indicating a potential, albeit minor, antimicrobial capacity tandfonline.com.

Plants also engage in complex inter-species interactions, where chemical signaling plays a crucial role in mediating relationships with other organisms, including microbes and neighboring plants fbts.comistanbul.edu.trulakbim.gov.trlabclinics.comresearchgate.net. Although specific interactions involving this compound are not extensively documented, the presence of such specialized metabolites in plant tissues suggests they may influence these ecological relationships.

Use as a Chemotaxonomic Marker in Salvia and Plectranthus Genera

Diterpenoids, including this compound, are recognized as valuable chemotaxonomic markers within the Lamiaceae family, particularly for the genera Salvia and Plectranthus. The distribution and structural variations of these compounds can provide critical insights into phylogenetic relationships and aid in the taxonomic differentiation of species and infraspecific groups. This compound itself has been identified as a significant chemotaxonomic marker, useful for phylogenetic studies within the Lamiaceae family.

Research has documented the presence of this compound in several species:

| Genus | Species | Documented Presence of this compound | References |

| Salvia | Salvia microstegia | Isolated | researchgate.netkew.org |

| Salvia | Salvia grandifolia | Isolated | researchgate.net |

| Plectranthus | Plectranthus ecklonii | Prepared from parvifloron D (a precursor) | scispace.comnih.gov |

| Zhumeria | Zhumeria majdae | Isolated from root |

The consistent isolation of this compound from specific Salvia species, such as S. microstegia and S. grandifolia, underscores its utility in distinguishing these taxa. Similarly, its presence, or the presence of its precursors, in Plectranthus species further supports the role of diterpenoids in the chemotaxonomic characterization of this genus. The study of these chemical profiles contributes to a deeper understanding of the evolutionary history and systematic classification of plants within the Lamiaceae family.

Future Research Directions

Deeper Elucidation of Microstegiol's Biosynthetic Pathway

The precise biosynthetic pathway leading to this compound remains largely unclear due to its unique structural arrangement acs.org. While a plausible route starting from ferruginol (B158077), involving multistep oxidation to form 15-deoxyfuerstione, has been proposed based on network analysis, significant gaps exist in understanding the intermediate transformations and enzymatic machinery involved acs.org. Future research should focus on employing advanced metabolomic and proteomic techniques to identify key enzymes and intermediates in the natural production of this compound. Investigating microbial or plant systems known to produce related abietane (B96969) diterpenoids could provide valuable insights into conserved biosynthetic steps or novel enzymatic activities. Understanding these pathways is crucial for potential bio-inspired synthetic approaches and for appreciating the evolutionary adaptations in natural product biosynthesis.

Development of More Efficient and Stereoselective Synthetic Strategies

Table 1: Comparison of this compound Synthesis Approaches

| Feature | Racemic Total Synthesis (Green) | Bioinspired Synthesis (Huang et al.) |

| Starting Material | Not specified | Carnosic acid |

| Number of Steps | 15 | 12 |

| Overall Yield | 7.2% | Not explicitly stated for this compound, but enabled divergent synthesis of five diterpenoids |

| Stereoselectivity | Racemic | Not explicitly detailed for this compound, but aims for stereocontrol in related compounds |

| Key Strategy | Not specified | Wagner–Meerwein type methyl migration, cascade transformations |

| Efficiency Improvement | Moderate | High, enables divergent synthesis |

Comprehensive Mechanistic Investigations of Biological Activities

While this compound's specific biological activities are still being explored, related abietane diterpenoids have shown promising properties, including antibacterial, anti-inflammatory, and antitumor effects researchgate.netresearchgate.netmdpi.com. For instance, sugiol, another abietane diterpene, has demonstrated modest anti-tumor, anti-inflammatory, and antimicrobial activities, with some studies suggesting inhibition of STAT3 activity researchgate.net. This compound itself has been identified in plant extracts exhibiting antibacterial properties against Bacillus subtilis, Staphylococcus aureus, and Streptococcus α-hemolyticus carta-evidence.org. Future research should focus on systematically evaluating this compound's bioactivities through rigorous in vitro and in vivo assays. Crucially, detailed mechanistic studies are needed to elucidate its precise molecular targets, signaling pathways, and modes of action. Techniques such as target identification assays, enzyme inhibition studies, and cellular pathway analysis will be essential to understand how this compound exerts its effects.

Exploration of Novel Biological Roles and Applications of this compound and its Analogs (excluding clinical trials)

The structural uniqueness of this compound and the diverse bioactivities of related abietane diterpenoids suggest potential for novel applications. Its presence in plants like Salvia jaminiana points towards its role in plant defense mechanisms or signaling carta-evidence.org. Research into analogs of this compound could uncover compounds with enhanced potency, selectivity, or altered pharmacokinetic profiles. Potential areas for exploration include its use as a lead compound for developing new antibacterial agents, anti-inflammatory compounds, or agents targeting specific cellular processes. Investigations into its interaction with cellular components, such as protein kinases or DNA, could reveal new therapeutic avenues. Furthermore, exploring its potential in agricultural applications, such as plant growth regulation or pest control, could also be a fruitful avenue, provided it remains outside the scope of clinical trials.

Q & A

Q. What are the primary analytical techniques for characterizing Microstegiol’s structural and chemical properties?

To confirm this compound’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemistry and functional groups. Cross-validate with 2D techniques (e.g., COSY, HSQC) for complex structures .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to assess purity and detect impurities. Retention time consistency is critical for reproducibility .

- Mass Spectrometry (MS) : Pair with HPLC (LC-MS) to confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar compounds like this compound .

Q. How should researchers design initial stability studies for this compound under varying environmental conditions?

Stability testing must align with ICH guidelines for pharmaceuticals:

- Stress Conditions : Expose this compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for byproduct formation .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Include control samples to distinguish thermal vs. photolytic degradation .

- Data Reporting : Tabulate degradation rates (e.g., % impurity/day) and include error margins. Avoid narrative redundancy; use tables for clarity .

Advanced Research Questions

Q. How can contradictory spectral data for this compound isomers be resolved methodologically?

Contradictions in NMR or MS data often arise from isomeric impurities or solvent effects. Mitigation strategies include:

- Multi-Solvent NMR Analysis : Compare spectra in deuterated DMSO, CDCl₃, and methanol to isolate solvent-induced shifts .

- Computational Modeling : Use density functional theory (DFT) to predict -NMR chemical shifts for proposed isomers. Validate against experimental data .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

For in vitro or in vivo assays:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for error-weighted fitting .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude biologically irrelevant data points .

- Replication : Ensure n ≥ 3 independent experiments. Report variability as SEM or 95% confidence intervals .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and scalability?

Advanced synthesis requires iterative design:

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, temperature). Prioritize factors via Pareto analysis .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction intermediates and endpoint .

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy to evaluate sustainability .

Data Presentation and Reproducibility Guidelines

- Tables : Format HPLC retention times, NMR shifts, and bioactivity data in vertical columns. Use footnotes for abbreviations (e.g., Rt = retention time) .

- Supplementary Materials : Deposit raw spectral data, crystallographic files, and computational outputs in repositories like ChemSpider or Zenodo .

- Ethical Reporting : Disclose conflicts of interest and adhere to COPE guidelines for data manipulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.